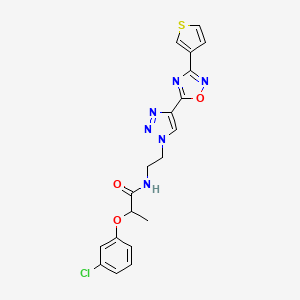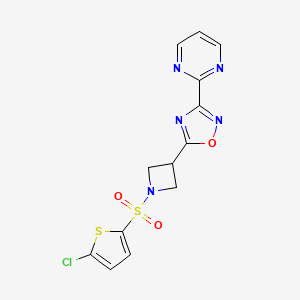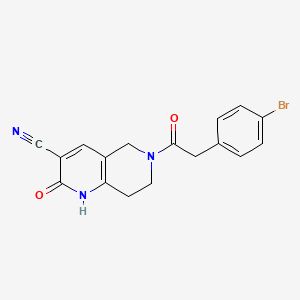![molecular formula C14H20ClN B2405492 Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride CAS No. 2470436-33-8](/img/structure/B2405492.png)
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride is a chemical compound with the CAS Number: 2470436-33-8 . It has a molecular weight of 237.77 . This compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene group .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N.ClH/c1-4-8-14 (9-5-1)10-12-6-2-3-7-13 (12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H . This indicates the presence of a quinoline and cyclohexane ring structure in the molecule.Chemical Reactions Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key step in the synthesis of this compound . This reaction gives 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 237.77 .Scientific Research Applications
1. Heterocyclic Systems Synthesis
Medvedeva et al. (2014) explored the synthesis of new heterocyclic systems based on substituted 3,4-Dihydro-1H-Spiro[Quinoline-2,1'-Cycloalkanes]. They utilized a Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides for creating dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones. These were then used in cyclocondensation with different dinucleophiles, showcasing their potential in synthesizing complex heterocyclic compounds (Medvedeva et al., 2014).
2. Crystal Structure Analysis
Soriano-garcia et al. (2000) conducted an X-ray structure determination of a compound synthesized from 6-methoxy-1,2,3,4-tetrahydrospiro[quinoline-2,1'-cyclohexane]. Their study provides valuable insights into the crystal structure and molecular packing of such spiro compounds, which is essential for understanding their chemical and physical properties (Soriano-garcia et al., 2000).
3. Biological Evaluation and Molecular Docking
Bonacorso et al. (2015) synthesized a series of novel spiro compounds and subjected them to biological evaluation and molecular docking studies. These studies are crucial for understanding the interaction of such compounds with biological targets, which can guide their potential therapeutic applications (Bonacorso et al., 2015).
4. Transformation in Acid Media
Kouznetsov et al. (2003) investigated the transformation of N-substituted 3,4-dihydrospiro[quinoline-2,1'-cyclohexanes] in strong acid media. Such studies are significant for understanding the chemical behavior of spiro compounds under different conditions and can lead to the discovery of new synthetic pathways (Kouznetsov et al., 2003).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Spiroheterocycles, which include compounds like Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride, are widely represented not only among natural products, but also as medicinal compounds . They have a rigid spatial structure that enhances potential binding with biochemical targets (enzymes, receptors, ion channels) . Therefore, the future directions for this compound could involve further exploration of its potential medicinal properties and applications.
properties
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)10-12-6-2-3-7-13(12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRTWCBTQQBGGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3NC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)


![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)



![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)